Cyclopentadienylrhenium tricarbonyl
Overview
Description
Cyclopentadienylrhenium tricarbonyl is a chemical compound with the molecular formula C8H5O3Re and a molecular weight of 335.33 g/mol . This organometallic compound consists of a rhenium atom coordinated to three carbonyl groups and a cyclopentadienyl ring. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Cyclopentadienylrhenium tricarbonyl has been studied as a selective estrogen-receptor modulator (SERM) in the this compound series . The primary targets of this compound are estrogen receptors, which play a crucial role in many biological processes, including reproductive development and function.
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can cause changes in the conformation of the receptors, which can then influence the transcription of certain genes . The exact nature of these changes and their downstream effects are still under investigation.
Biochemical Pathways
The affected pathways primarily involve the estrogen signaling pathway. When the compound binds to the estrogen receptors, it can influence the transcription of genes that are regulated by these receptors . The downstream effects of this can include changes in cell growth and differentiation, among other processes.
Pharmacokinetics
It is known that the compound is stable in biological media, compact, lipophilic, and easy to handle . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a modulator of estrogen receptors. These effects could potentially include changes in cell growth and differentiation, as well as other processes regulated by estrogen signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other molecules that can bind to estrogen receptors may influence the compound’s ability to interact with its targets. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of rhenium pentachloride with cyclopentadiene in the presence of carbon monoxide. The reaction is carried out under controlled conditions, often involving elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more carbonyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other donor ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhenium complexes.
Reduction: Lower oxidation state rhenium complexes.
Substitution: New rhenium complexes with substituted ligands.
Scientific Research Applications
Cyclopentadienylrhenium tricarbonyl has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
- Manganese, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
- Technetium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
- Iron, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
Comparison: Cyclopentadienylrhenium tricarbonyl is unique due to the presence of the rhenium atom, which imparts distinct electronic and structural properties compared to its manganese, technetium, and iron analogs.
Biological Activity
Cyclopentadienylrhenium tricarbonyl (CpRe(CO)₃) is an organometallic compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a rhenium atom coordinated to three carbon monoxide (CO) ligands and a cyclopentadienyl group, which contributes to its lipophilicity and stability in biological environments. Its structure can be represented as follows:
This configuration allows for significant interaction with biological molecules, facilitating its therapeutic potential.
Anticancer Activity
In Vitro Studies : Research has demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. Notably, it has shown IC50 values ranging from 1.4 to 1.9 μM , indicating significant cytotoxic effects against human cervical carcinoma (HeLa) cells and other cancer types . The mechanism of action involves:
- Mitochondrial Targeting : The compound selectively accumulates in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis or ferroptosis .
- DNA Interaction : Studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes .
Case Studies : A study highlighted the antiproliferative effects of a this compound derivative on breast cancer cell lines, where it exhibited behavior similar to tamoxifen, a well-known anti-estrogen drug . This suggests potential applications in hormone-sensitive cancers.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 1.4 - 1.9 | Mitochondrial dysfunction, apoptosis |
MCF-7 | 0.023 | DNA intercalation, apoptosis |
A549 | 5.0 | Reactive oxygen species generation |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Its lipophilic nature enhances membrane permeability, allowing it to disrupt bacterial cell membranes effectively. Research indicates that it has shown activity against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to damage and apoptosis.
- Endoplasmic Reticulum (ER) Stress : By accumulating misfolded proteins, it triggers the unfolded protein response (UPR), contributing to cell death pathways .
- Selective Estrogen Receptor Modulation : As a selective estrogen receptor modulator (SERM), certain derivatives have shown promise in targeting estrogen-dependent cancers by mimicking the action of estrogen .
Clinical Implications
The promising results from preclinical studies suggest that this compound could serve as a lead compound for developing novel anticancer therapies. Its ability to target specific cellular pathways offers a potential advantage over traditional chemotherapeutics that often have broader toxicity profiles.
Properties
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHOYLCNXAAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3Re | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153007 | |
Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12079-73-1 | |
Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentadienylrhenium tricarbonyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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